![molecular formula C10H9F3O B13189597 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane CAS No. 713-71-3](/img/structure/B13189597.png)
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane typically involves the reaction of a trifluoromethyl-substituted benzyl halide with an epoxide precursor. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with an epoxide under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is typically conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols or hydroxy-substituted derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the trifluoromethyl group.
科学研究应用
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: Investigated for its potential as a bioactive compound. The trifluoromethyl group can enhance the biological activity and selectivity of the compound.
Medicine: Explored for its potential use in drug development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- **2-([3-(Trifluoromethyl)phenyl]sulfanyl)methyl)oxirane
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. The trifluoromethyl group imparts high electronegativity and metabolic stability, while the oxirane ring provides reactivity towards nucleophiles. This combination of properties makes the compound highly versatile and valuable for various applications in research and industry.
属性
CAS 编号 |
713-71-3 |
|---|---|
分子式 |
C10H9F3O |
分子量 |
202.17 g/mol |
IUPAC 名称 |
2-[[3-(trifluoromethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(4-8)5-9-6-14-9/h1-4,9H,5-6H2 |
InChI 键 |
UHVIFMUYCZIOGE-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


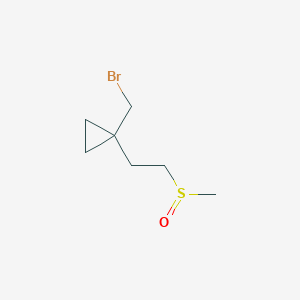
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)
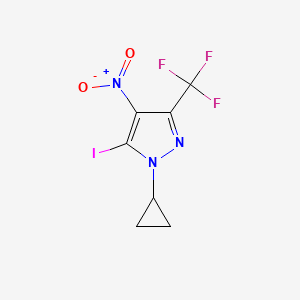


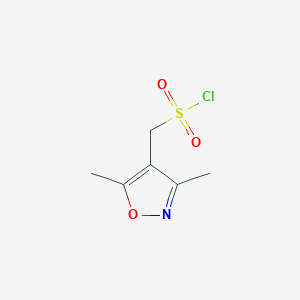

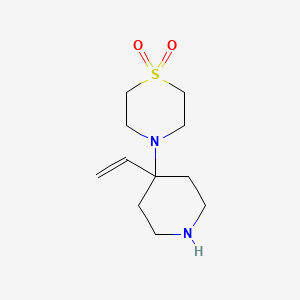
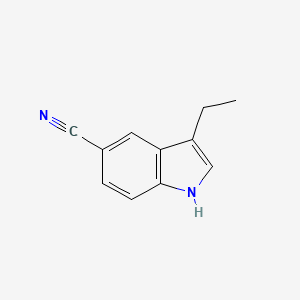
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
